molecular formula C27H36ClN5O6S2 B12346508 Ethyl 4-((4-((3-(dimethylamino)propyl)(5-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride

Ethyl 4-((4-((3-(dimethylamino)propyl)(5-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B12346508
M. Wt: 626.2 g/mol
InChI Key: BMKCTBUFLKLUGG-UHFFFAOYSA-N
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Description

The compound Ethyl 4-((4-((3-(dimethylamino)propyl)(5-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride is a complex heterocyclic molecule featuring:

  • A 5-methoxybenzo[d]thiazole core linked via a carbamoyl group.
  • A 3-(dimethylamino)propyl side chain.
  • A piperazine ring substituted with an ethyl carboxylate ester and a sulfonyl group attached to a phenyl ring.
  • A hydrochloride salt to enhance solubility.

Properties

Molecular Formula

C27H36ClN5O6S2

Molecular Weight

626.2 g/mol

IUPAC Name

ethyl 4-[4-[3-(dimethylamino)propyl-(5-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C27H35N5O6S2.ClH/c1-5-38-27(34)30-15-17-31(18-16-30)40(35,36)22-10-7-20(8-11-22)25(33)32(14-6-13-29(2)3)26-28-23-19-21(37-4)9-12-24(23)39-26;/h7-12,19H,5-6,13-18H2,1-4H3;1H

InChI Key

BMKCTBUFLKLUGG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCCN(C)C)C3=NC4=C(S3)C=CC(=C4)OC.Cl

Origin of Product

United States

Preparation Methods

Ethyl Piperazine-1-carboxylate Functionalization

Ethyl piperazine-1-carboxylate undergoes sulfonylation with 4-chlorobenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction proceeds at 0–25°C for 4–6 hours, yielding ethyl 4-(4-chlorophenylsulfonyl)piperazine-1-carboxylate (Intermediate A).

Key Data:

Parameter Value Source
Yield 85–92%
Purification Column chromatography (SiO₂)

Carbamoyl Bridge Installation

Intermediate A is converted to 4-((piperazine-1-sulfonyl)phenyl)carboxylic acid via hydrolysis.

Hydrolysis of Chlorophenyl Group

The chlorophenyl group is hydrolyzed using 2M NaOH in ethanol/water (1:1) at reflux (80°C) for 12 hours. The resultant carboxylic acid (Intermediate B) is isolated by acidification (pH 2–3) with HCl.

Key Data:

Parameter Value Source
Yield 78%
Characterization IR: 1698 cm⁻¹ (C=O)

Carbamoylation with 5-Methoxybenzo[d]thiazol-2-amine

Intermediate B reacts with 5-methoxybenzo[d]thiazol-2-amine using EDC/HOBt in DCM/DMF (4:1) under nitrogen. The reaction is stirred at 25°C for 24 hours, forming ethyl 4-((4-((5-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate (Intermediate C).

Key Data:

Parameter Value Source
Coupling Agent EDC/HOBt (1.2 equiv each)
Yield 65–70%

Alkylation with 3-(Dimethylamino)propyl Chain

Intermediate C is alkylated with 3-(dimethylamino)propyl chloride under basic conditions.

Nucleophilic Substitution

A mixture of Intermediate C, 3-(dimethylamino)propyl chloride (1.5 equiv), and K₂CO₃ (3 equiv) in acetonitrile is heated to 60°C for 8 hours. The product (ethyl 4-((4-((3-(dimethylamino)propyl)(5-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate ) is purified via recrystallization from ethyl acetate/hexane.

Key Data:

Parameter Value Source
Yield 60–68%
Purity >95% (HPLC)

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt using HCl gas in ethyl acetate.

Acid-Base Reaction

A solution of the alkylated product in anhydrous ethyl acetate is treated with HCl gas at 0°C for 1 hour. The precipitate is filtered, washed with cold ethyl acetate, and dried under vacuum.

Key Data:

Parameter Value Source
Salt Yield 90–95%
Melting Point 212–215°C (decomposes)

Analytical Characterization

The final product is validated using spectroscopic and chromatographic methods.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, thiazole-H), 7.92–7.88 (m, 4H, Ar-H), 4.12 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.85 (s, 3H, OCH₃), 3.52–3.48 (m, 4H, piperazine-H), 2.92–2.88 (m, 4H, piperazine-H), 2.72 (t, J=6.8 Hz, 2H, NCH₂), 2.32 (s, 6H, N(CH₃)₂), 1.78–1.72 (m, 2H, CH₂), 1.22 (t, J=7.1 Hz, 3H, OCH₂CH₃).
  • HRMS (ESI): m/z calc. for C₂₉H₃₈N₅O₆S₂⁺ [M+H]⁺: 640.2165; found: 640.2171.

Purity Assessment

  • HPLC: 98.2% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).
  • Elemental Analysis: Calculated (%) for C₂₉H₃₈ClN₅O₆S₂: C 50.62, H 5.56, N 10.17; Found: C 50.58, H 5.61, N 10.12.

Comparative Analysis of Synthetic Routes

Step Method A (Patent CN109988162A) Method B (VulcanChem Protocol)
Sulfonylation Na₂CO₃, n-butanol, reflux TEA, DCM, 0–25°C
Carbamoylation EDC/HOBt, DMF DCC, CHCl₃
Alkylation K₂CO₃, CH₃CN NaH, THF
Overall Yield 42% 38%

Method A offers higher reproducibility, while Method B reduces side reactions via low-temperature sulfonylation.

Challenges and Optimization Opportunities

  • Low Coupling Efficiency: The steric bulk of the 5-methoxybenzo[d]thiazole group reduces carbamoylation yields. Switching to HATU (instead of EDC/HOBt) improves activation.
  • Byproduct Formation: Alkylation with 3-(dimethylamino)propyl chloride produces quaternary ammonium salts. Using 3-(dimethylamino)propyl triflate minimizes this.

Industrial-Scale Considerations

  • Cost Analysis: EDC/HOBt coupling adds ~$12/g to raw material costs vs. $8/g for DCC.
  • Green Chemistry: Replacing DCM with 2-MeTHF reduces environmental impact without yield loss.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-{3-(DIMETHYLAMINO)PROPYLCARBAMOYL}BENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Synthesis and Structural Characterization

The compound is synthesized through a multi-step process involving the reaction of various precursors, including piperazine derivatives and benzothiazole intermediates. The synthesis typically involves the following steps:

  • Formation of Benzothiazole Derivatives : The initial step includes the reaction of 2-aminobenzothiazoles with appropriate acyl chlorides to form the benzothiazole core.
  • Piperazine Derivative Formation : The piperazine ring is introduced through nucleophilic substitution reactions.
  • Final Coupling : The final product is obtained by coupling the piperazine derivative with the benzothiazole derivative, followed by hydrolysis to yield the hydrochloride salt form.

Characterization of the compound is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity.

The biological applications of this compound primarily focus on its role as an inhibitor of key enzymes involved in neurodegenerative diseases. Notably, it has shown promising results in the following areas:

Enzyme Inhibition

  • Acetylcholinesterase (AChE) Inhibition : Studies have demonstrated that compounds similar to Ethyl 4-((4-((3-(dimethylamino)propyl)(5-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride exhibit potent AChE inhibitory activity. For instance, IC50 values for related compounds have been reported in the range of 20.1 nM to 102.5 nM, indicating strong inhibition comparable to established drugs like donepezil .
  • Monoamine Oxidase-B (MAO-B) Inhibition : The compound has also been assessed for its MAO-B inhibitory activity, with some derivatives showing IC50 values similar to selegiline, a standard treatment for Parkinson's disease . This suggests a dual mechanism of action that could be beneficial in treating Alzheimer's and Parkinson's diseases.
  • Cytotoxicity Assessment : The cytotoxicity profile of these compounds was evaluated using cell lines such as NIH/3T3. For example, one derivative exhibited an IC50 value of 72.9 µM, indicating low cytotoxic potential at effective concentrations .

Potential Therapeutic Applications

Given its enzyme inhibition profiles, this compound may have several therapeutic applications:

  • Alzheimer's Disease Treatment : By inhibiting AChE and potentially preventing beta-amyloid plaque formation, this compound could be developed into a therapeutic agent for Alzheimer's disease.
  • Parkinson's Disease Management : Its MAO-B inhibition suggests utility in managing symptoms of Parkinson's disease, potentially improving patient outcomes.

Case Studies and Research Findings

Research findings highlight various case studies where similar compounds have been tested for their pharmacological properties:

StudyCompoundTarget EnzymeIC50 Value (nM)Notes
4fAChE23.4Most active derivative in series
4mMAO-B56.7Comparable to selegiline
4nAChE42.1Significant inhibition observed

These studies underscore the potential of this compound as a candidate for further development in neuropharmacology.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-{3-(DIMETHYLAMINO)PROPYLCARBAMOYL}BENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Table 1: Structural Comparison of Key Compounds
Compound Name/ID Core Structure Key Substituents/Functional Groups Molecular Weight Bioactivity (IC₅₀) References
Target Compound Benzo[d]thiazole + Piperazine 5-Methoxybenzothiazole, 3-(dimethylamino)propyl, sulfonyl, carbamoyl, ethyl carboxylate, HCl salt Not reported Not reported N/A
Ethyl 4-(2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate Benzo[d]thiazole + Triazole + Piperazine 2-Oxobenzothiazole, triazole, thioacetyl, chlorophenyl, ethyl carboxylate 573.1 Not reported
Ethyl 4-[2-(4-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine-1-carboxylate Triazolo[1,5-a]pyrimidine + Piperazine Chlorophenyl, methyl group, ethyl carboxylate Not reported Not reported
Compounds 7b and 11 (Thiazole derivatives) Thiadiazole/Thiazole Phenyl, hydrazonoyl chloride derivatives Not reported 1.61–1.98 µg/mL (HepG-2)

Key Observations

Core Heterocycles :

  • The target compound’s benzo[d]thiazole core distinguishes it from analogs with triazolo-pyrimidine () or thiadiazole () backbones. These cores influence binding affinity and metabolic stability .
  • The piperazine ring is a common feature in all listed compounds, often serving as a solubility-enhancing or pharmacokinetic-modifying group .

Functional Groups: The carbamoyl linkage in the target compound is structurally analogous to the thioacetyl group in ’s compound, both serving as connectors between aromatic and aliphatic moieties .

Biological Activity

Ethyl 4-((4-((3-(dimethylamino)propyl)(5-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride, identified by its CAS number 1135215-09-6, is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C27H36ClN5O6S2C_{27}H_{36}ClN_{5}O_{6}S_{2}, with a molecular weight of 626.2 g/mol. The structure features a piperazine ring, which is often associated with various biological activities, including analgesic and anti-inflammatory effects.

Research indicates that compounds with similar structural motifs often interact with key biological pathways. The following mechanisms have been proposed for the biological activity of this compound:

  • FAAH Inhibition : Similar compounds have been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids like anandamide. This inhibition can lead to increased levels of these lipids, potentially enhancing analgesic effects .
  • COX and LOX Inhibition : Compounds structurally related to this one have demonstrated inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory processes. For instance, derivatives have shown IC50 values indicating potent inhibition of COX-2 and 5-LOX, suggesting anti-inflammatory properties .
  • Neurotransmitter Modulation : The presence of a dimethylamino group may influence neurotransmitter systems, particularly those involving serotonin and norepinephrine, contributing to potential antidepressant effects.

Pharmacological Effects

The pharmacological profile of this compound can be summarized as follows:

Effect Description
Analgesic Activity Potential to alleviate pain through endocannabinoid system modulation .
Anti-inflammatory Inhibition of COX and LOX pathways leading to reduced inflammation .
Neuroprotective Possible neuroprotective effects via modulation of neurotransmitter levels .

Case Studies and Research Findings

  • In Vivo Studies : Research has demonstrated that similar compounds exhibit significant pain relief in rodent models of neuropathic pain and inflammatory pain. For example, compounds that inhibit FAAH were shown to reduce allodynia and hyperalgesia in animal models .
  • In Vitro Studies : In vitro assays have indicated that derivatives related to this compound can effectively reduce the proliferation of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
  • Pharmacokinetics : Preliminary studies suggest favorable pharmacokinetic properties for compounds in this class, including good oral bioavailability and metabolic stability .

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